molecular formula C8H8F2N2O3 B13328401 6,6-Difluoro-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

6,6-Difluoro-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

Cat. No.: B13328401
M. Wt: 218.16 g/mol
InChI Key: FPUPWLFIVBSMLZ-UHFFFAOYSA-N
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Description

6,6-Difluoro-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a pyrazolo[5,1-b][1,3]oxazine core, which is a fused ring system incorporating both nitrogen and oxygen atoms. The presence of fluorine atoms and a carboxylic acid group further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluoro-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrazole derivative, the introduction of fluorine atoms can be achieved through electrophilic fluorination reactions. Subsequent cyclization with an oxazine precursor under acidic or basic conditions leads to the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving optimal production outcomes.

Chemical Reactions Analysis

Types of Reactions: 6,6-Difluoro-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing fluorine atoms.

    Substitution: Substituted derivatives with various functional groups replacing fluorine atoms.

Scientific Research Applications

6,6-Difluoro-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The presence of fluorine atoms enhances its binding affinity and selectivity towards target proteins.

Comparison with Similar Compounds

    5-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid: Lacks fluorine atoms, resulting in different chemical reactivity and biological activity.

    6,6-Difluoro-5-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid: Contains an ethyl group instead of a methyl group, leading to variations in steric and electronic properties.

Uniqueness: 6,6-Difluoro-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is unique due to the presence of both fluorine atoms and a carboxylic acid group, which confer distinct chemical and biological properties. The fluorine atoms enhance its stability and binding affinity, while the carboxylic acid group allows for further functionalization and derivatization.

Properties

Molecular Formula

C8H8F2N2O3

Molecular Weight

218.16 g/mol

IUPAC Name

6,6-difluoro-5-methyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

InChI

InChI=1S/C8H8F2N2O3/c1-4-8(9,10)3-12-6(15-4)2-5(11-12)7(13)14/h2,4H,3H2,1H3,(H,13,14)

InChI Key

FPUPWLFIVBSMLZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CN2C(=CC(=N2)C(=O)O)O1)(F)F

Origin of Product

United States

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